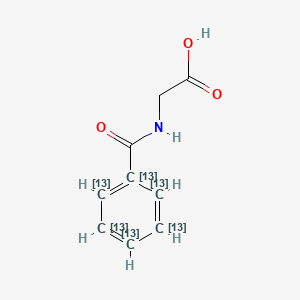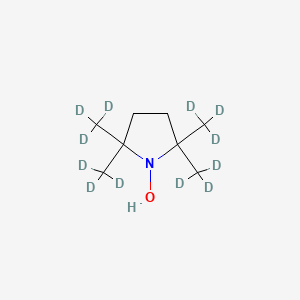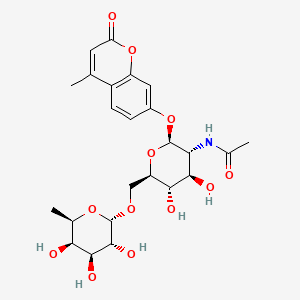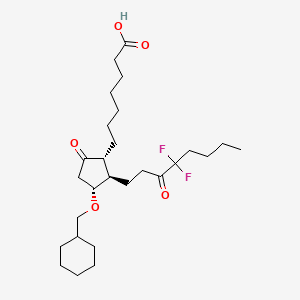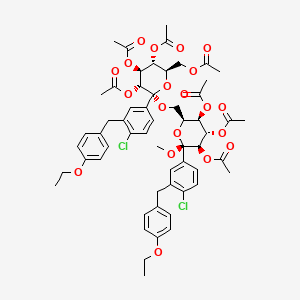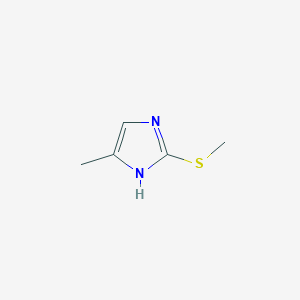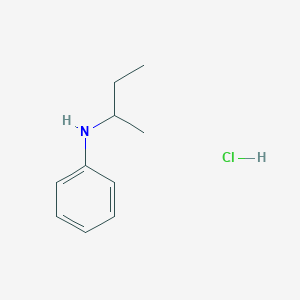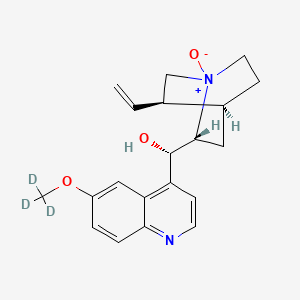
Clopidogrel Acyl-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel Acyl-b-D-glucuronide is a metabolite of the antiplatelet drug clopidogrel. This compound is formed through the glucuronidation process, where clopidogrel is conjugated with glucuronic acid. It plays a significant role in the pharmacokinetics and pharmacodynamics of clopidogrel, particularly in its interaction with cytochrome P450 enzymes .
准备方法
Synthetic Routes and Reaction Conditions: Clopidogrel Acyl-b-D-glucuronide is synthesized through the enzymatic glucuronidation of clopidogrel carboxylic acid. This reaction is primarily mediated by UDP-glucuronosyltransferase enzymes, specifically UGT2B7, UGT2B4, and UGT2B17 . The reaction conditions typically involve the use of human liver and intestine microsomes, along with cofactors such as UDP-glucuronic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring that the metabolite is produced efficiently for further pharmacokinetic studies and drug development .
化学反应分析
Types of Reactions: Clopidogrel Acyl-b-D-glucuronide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis reaction results in the formation of clopidogrel carboxylic acid, while oxidation can lead to the formation of various oxidative metabolites .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide. Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate .
Major Products Formed: The major products formed from the hydrolysis of this compound include clopidogrel carboxylic acid and glucuronic acid. Oxidation reactions can yield a variety of oxidative metabolites, depending on the specific conditions and reagents used .
科学研究应用
Clopidogrel Acyl-b-D-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics, drug metabolism, and toxicology. It is used to study the metabolic pathways of clopidogrel and its interactions with cytochrome P450 enzymes, such as CYP2C8 . Additionally, it serves as a reference standard in analytical chemistry for the quantification of clopidogrel metabolites in biological samples .
In medicine, this compound is investigated for its role in drug-drug interactions and its potential impact on the efficacy and safety of clopidogrel therapy . It is also used in the development of new antiplatelet agents and in the study of genetic polymorphisms affecting drug metabolism .
作用机制
Clopidogrel Acyl-b-D-glucuronide exerts its effects primarily through the inhibition of cytochrome P450 enzyme CYP2C8. This inhibition is mechanism-based, meaning that the metabolite forms a covalent bond with the enzyme, leading to its inactivation . This interaction can significantly impact the metabolism of other drugs that are substrates of CYP2C8, leading to potential drug-drug interactions .
相似化合物的比较
- Clopidogrel Carboxylic Acid
- Clopidogrel Thiolactone
- Prasugrel Acyl-b-D-glucuronide
Comparison: Clopidogrel Acyl-b-D-glucuronide is unique in its strong mechanism-based inhibition of CYP2C8, which is not observed with other similar compounds like clopidogrel carboxylic acid or clopidogrel thiolactone . Prasugrel Acyl-b-D-glucuronide, another glucuronide metabolite, also exhibits inhibitory effects on cytochrome P450 enzymes, but its potency and specificity differ from those of this compound .
属性
分子式 |
C21H22ClNO8S |
|---|---|
分子量 |
483.9 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22ClNO8S/c22-12-4-2-1-3-11(12)14(23-7-5-13-10(9-23)6-8-32-13)20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28/h1-4,6,8,14-18,21,24-26H,5,7,9H2,(H,27,28)/t14?,15-,16-,17+,18-,21-/m0/s1 |
InChI 键 |
TUBQAJBXTWIXFX-RTXXPOPYSA-N |
手性 SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
